molecular formula C19H27N7O B2548776 4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine CAS No. 2415542-40-2

4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Cat. No.: B2548776
CAS No.: 2415542-40-2
M. Wt: 369.473
InChI Key: CZLDEWBXIDZSCN-UHFFFAOYSA-N
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Description

4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound with the molecular formula C19H27N7O. This compound features a morpholine ring attached to a pyrimidine structure, which is further substituted with an ethyl group and a piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrimidine core, followed by the introduction of the piperazine and morpholine rings through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to drive the reaction to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in biochemical assays to study protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(5-Ethylpyrimidin-4-yl)piperazin-1-yl)methyl)-6-(trifluoromethyl)-1H-benzo[d]imidazole
  • PF-4708671

Uniqueness

Compared to similar compounds, 4-{2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-[2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O/c1-3-16-13-20-18(21-14-16)25-4-6-26(7-5-25)19-22-15(2)12-17(23-19)24-8-10-27-11-9-24/h12-14H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLDEWBXIDZSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=CC(=N3)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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